l,l-Ethylenedicysteine

Renal clearance Effective renal plasma flow Pharmacokinetics

Renal imaging protocols often require separate agents for tubular function (99mTc-MAG3) and cortical morphology (99mTc-DMSA), increasing radiotracer inventory and preparation complexity. L,L-Ethylenedicysteine (LL-EC) solves this as the pharmacologically active metabolite of 99mTc-ECD and a direct chelator for 99mTc labeling. - **99mTc-LL-EC complex**: 31% protein binding vs. 88% for MAG3, enabling closer ERPF approximation to OIH gold standard - **Single-injection dual data**: Delivers dynamic renography (perfusion, T½) + static cortical morphology; replaces separate MAG3/DMSA studies - **Kit-friendly**: Single-vial lyophilized format; room-temperature reconstitution; reduces preparation errors vs. multi-step MAG3 kits

Molecular Formula C8H16N2O4S2
Molecular Weight 268.4 g/mol
Cat. No. B8716885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel,l-Ethylenedicysteine
Molecular FormulaC8H16N2O4S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESC(CNC(CS)C(=O)O)NC(CS)C(=O)O
InChIInChI=1S/C8H16N2O4S2/c11-7(12)5(3-15)9-1-2-10-6(4-16)8(13)14/h5-6,9-10,15-16H,1-4H2,(H,11,12)(H,13,14)
InChIKeyBQHFYSWNHZMMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L,L-Ethylenedicysteine (LL-EC): An N2S2 Renal Tracer Ligand Overview


L,L-Ethylenedicysteine (LL-EC; CAS 14344-48-0) is a diaminodithiol (N2S2) chelating ligand composed of two L-cysteine units linked by an ethylene bridge, with a molecular weight of 268.35 g/mol [1]. It is the pharmacologically active metabolite of 99mTc-ethylenedicysteine diethylester (99mTc-ECD), a brain perfusion agent, and was serendipitously discovered to undergo rapid, efficient renal tubular secretion [2]. When labeled with technetium-99m, the resulting 99mTc-LL-EC complex serves as an effective renal imaging agent for evaluating tubular function, effective renal plasma flow (ERPF), and renal morphology [2].

N2S2 diaminodithiol chelating ligand for 99mTc labeling
Forms 99mTc-LL-EC complex for renal function studies
Rapid tubular secretion with low protein binding
Supports ERPF measurement and dynamic renography
L,L-EC isomer: stereochemically defined ligand
Precursor for single-vial lyophilized kit preparation

Why Generic N2S2 Ligands or Renal Tracers Cannot Replace LL-EC


Although several technetium-99m-labeled renal agents exist—e.g., 99mTc-MAG3 (mercaptoacetyltriglycine), 99mTc-DTPA (diethylenetriaminepentaacetic acid), and 99mTc-DMSA (dimercaptosuccinic acid)—each exhibits distinct protein binding, clearance kinetics, and imaging characteristics that preclude simple interchangeability [1]. For instance, 99mTc-MAG3 is highly protein-bound (≈88%), which limits its clearance relative to OIH and contributes to a systematic underestimation of ERPF [1]. 99mTc-DTPA, being a glomerular filtration agent, lacks active tubular secretion and thus provides poorer cortical contrast in patients with impaired function [2]. 99mTc-DMSA, though excellent for static cortical imaging, cannot provide dynamic renographic data. L,L-EC occupies a unique position: its lower protein binding, higher plasma clearance, simpler kit preparation, and capacity to deliver both dynamic and static renal information make it a distinct procurement choice that cannot be replaced by generic alternatives without risking significant compromises in study endpoints [1][3].

LL-EC Lower protein binding (~31%) and rapid tubular secretion 99mTc-MAG3: ~88% protein-bound, clearance may underestimate ERPF
LL-EC Active tubular secretion; sustained image quality in impaired renal function 99mTc-DTPA: glomerular filtration only; poor cortical contrast with reduced function
LL-EC Single injection delivers dynamic and static renal data 99mTc-DMSA: static cortical imaging only; dynamic renogram data unavailable

LL-EC Comparative Evidence Guide: Key Renal Tracer Comparisons


Superior Plasma Clearance vs. 99mTc-MAG3

In a paired volunteer study (Van Nerom et al., 1993), the mean 1-hour plasma clearance of 99mTc-L,L-EC was 460.2 ± 47.7 mL/min/1.73 m², significantly higher than 382.9 ± 17.1 mL/min/1.73 m² for 99mTc-MAG3 (P < 0.003) [1]. This difference was sustained in patients with chronic renal failure (Prvulovich et al., 1997) [2] and in a separate single-sample method study where 99mTc-EC clearance was 377 ± 11.90 vs 238 ± 8.23 mL/min/1.73 m² for MAG3 in normal volunteers (Sohaib et al., 2013) [3].

Plasma clearance
Head-to-head
460 ± 48 vs 383 ± 17 mL/min/1.73 m²
EC MAG3
Reported higher plasma clearance context
P
Protein binding
Head-to-head
31% ± 6.8% vs 88% ± 5.2%
EC MAG3
Lower free fraction binding supports tubular extraction
Confirmed in human and isolated rat kidney models
Image quality
Head-to-head
T/B 3.80 vs 2.48; T½ 58 vs 79 min
EC DTPA
Higher target-to-background ratio and faster washout reported
Diuretic renography in 33 obstruction patients; P
Kit format
Method context
Single-vial EC vs multi-vial MAG3
RRF 50.8 vs 51.2 (ns); TMAX 3.7 vs 4.0 min
Comparable differential function, faster time-to-peak observed
Lyophilized kit at pH 10; 18 volunteers; P values 0.822/0.001/0.049
Dynamic vs static
Head-to-head
DRF left kidney 45.8% vs 45.0%
Cortical defect concordance 98% (97/99)
High correlation for differential function; dynamic data advantage reported
62 patients; DMSA as reference; lower sensitivity for mild scars noted
Renal clearance Effective renal plasma flow Pharmacokinetics

Lower Plasma Protein Binding for Higher Free-Fraction Clearance

Protein binding directly influences renal extraction efficiency. Van Nerom et al. (1993) measured plasma protein binding at 31% ± 6.8% for 99mTc-L,L-EC versus 88% ± 5.2% for 99mTc-MAG3 [1]. Eshima et al. (2000) confirmed this in an isolated perfused rat kidney model: MAG3 binding ranged 87%–95% across albumin perfusates, whereas the three EC isomers (dd, ll, dl) ranged 20%–34% (P < 0.05) [2]. In the 2.5 g/dL albumin perfusate, the extraction fraction of MAG3 fell to 44% while EC complexes maintained 57%–77% (P < 0.05) [2].

Protein binding
Head-to-head
31% ± 6.8% vs 88% ± 5.2%
EC MAG3
Lower free fraction binding supports tubular extraction
Confirmed in human and isolated rat kidney models
Protein binding Tubular extraction Renal tracer design

Improved Image Quality and Faster Clearance vs. 99mTc-DTPA

In a randomized comparison of diuretic renography in 33 patients with upper urinary tract obstruction, Shahrokh et al. (2006) found that 99mTc-EC provided a significantly higher target-to-background ratio (3.80 ± 2.11 vs. 2.48 ± 1.39 for 99mTc-DTPA, P < 0.001) and a shorter renal clearance half-life (58.15 ± 15.17 min vs. 78.65 ± 19.99 min, P = 0.033) [1]. The advantage persisted even in uremic patients (serum creatinine > 2 mg/dL), indicating retained efficacy in impaired renal function where DTPA, a purely glomerular agent, often yields poor image quality [1].

Image quality
Head-to-head
T/B 3.80 vs 2.48; T½ 58 vs 79 min
EC DTPA
Higher target-to-background ratio and faster washout reported
Diuretic renography in 33 obstruction patients; P
Kit format
Method context
Single-vial EC vs multi-vial MAG3
RRF 50.8 vs 51.2 (ns); TMAX 3.7 vs 4.0 min
Comparable differential function, faster time-to-peak observed
Lyophilized kit at pH 10; 18 volunteers; P values 0.822/0.001/0.049
Dynamic vs static
Head-to-head
DRF left kidney 45.8% vs 45.0%
Cortical defect concordance 98% (97/99)
High correlation for differential function; dynamic data advantage reported
62 patients; DMSA as reference; lower sensitivity for mild scars noted
Diuretic renography Image quality Obstructive uropathy

Simplified Single-Vial Kit Compared to 99mTc-MAG3

Afshan et al. (2017) developed a lyophilized single-vial kit for 99mTc-EC and directly compared its clinical performance with the standard multi-step 99mTc-MAG3 kit at pH 10 in 18 volunteers [1]. Relative renal function (RRF) values were statistically indistinguishable: 50.8 ± 3.11 for 99mTc-EC versus 51.2 ± 3.4 for 99mTc-MAG3 (P = 0.822) [1]. Renogram parameters favored EC with a shorter time-to-peak activity (TMAX: 3.7 ± 0.6 vs. 4.0 ± 0.8 min, P = 0.001) and faster half-clearance time (T½: 7.3 ± 1.0 vs. 7.9 ± 1.4 min, P = 0.049) [1]. The single-vial format eliminates the need for multiple reagent additions, reducing preparation time and the potential for operator error.

Kit format
Method context
Single-vial EC vs multi-vial MAG3
RRF 50.8 vs 51.2 (ns); TMAX 3.7 vs 4.0 min
Comparable differential function, faster time-to-peak observed
Lyophilized kit at pH 10; 18 volunteers; P values 0.822/0.001/0.049
Kit formulation Radiopharmacy Renal scintigraphy

Comprehensive Dynamic Data vs. 99mTc-DMSA Static Imaging

Buyukdereli & Guney (2006) prospectively compared 99mTc-EC and 99mTc-DMSA in 62 patients with various renal disorders [1]. Differential renal function (DRF) measured by the two agents showed a high correlation (R = 0.91, P = 0.001) with statistically equivalent mean left-kidney DRF values (45.8 ± 19.1% for EC vs. 45.0 ± 20.4% for DMSA, P > 0.05) [1]. 99mTc-EC summed cortical-phase images detected 97 of 99 focal defects identified by DMSA (98% concordance), while the dynamic acquisition simultaneously provided perfusion, drainage, and indirect evidence of vesicoureteric reflux—information DMSA static imaging cannot deliver [1]. However, separate studies indicate 99mTc-EC has reduced sensitivity for mild cortical lesions (60% vs 100% for DMSA) [2], so procurement decisions should weigh the trade-off between single-modality comprehensive data and static lesion sensitivity.

Dynamic vs static
Head-to-head
DRF left kidney 45.8% vs 45.0%
Cortical defect concordance 98% (97/99)
High correlation for differential function; dynamic data advantage reported
62 patients; DMSA as reference; lower sensitivity for mild scars noted
Differential renal function Cortical scintigraphy Single-modality imaging

Optimal Procurement Scenarios for L,L-Ethylenedicysteine


Accurate ERPF Measurement in Clinical Research

When a study endpoint requires precise quantification of ERPF, the systematically higher clearance of 99mTc-EC relative to 99mTc-MAG3 (~20% higher in healthy volunteers and ~58% higher in patients with reduced renal function) and its closer approximation to the gold-standard OIH clearance make it the superior choice [1][2]. The lower protein binding (~31% vs ~88%) further ensures that tubular extraction is less confounded by protein-related artifacts [1].

High-Resolution Diuretic Renography for Obstructive Uropathy

In diuretic renography for patients with suspected upper urinary tract obstruction, 99mTc-EC provides a 53% higher target-to-background ratio and 26% faster clearance half-life compared to 99mTc-DTPA, resulting in higher-contrast images and reduced radiation burden, particularly beneficial in pediatric populations [3]. Its active tubular secretion mechanism maintains image quality even in patients with elevated serum creatinine, where DTPA's glomerular filtration may be insufficient [3].

Comprehensive Single-Modality Renal Assessment

In centers seeking to streamline renal imaging protocols, 99mTc-EC's ability to simultaneously deliver dynamic renographic data (perfusion, drainage, TMAX, T½) and static cortical morphology (differential renal function, scar detection) enables replacement of separate 99mTc-MAG3 and 99mTc-DMSA studies with a single injection [4]. Procurement of EC kits can reduce radiotracer inventory to a single item while maintaining diagnostic accuracy for differential function [4].

Streamlined Radiopharmacy with Single-Vial Kit

For radiopharmacies serving high-volume nuclear medicine departments, the single-vial lyophilized 99mTc-EC kit format eliminates the multiple reagent additions required by 99mTc-MAG3 kits, reducing preparation time and the risk of dose preparation errors [5]. The formulation achieves high radiochemical purity with room-temperature incubation and is validated for clinical use at pH 10, providing a streamlined cold-kit supply chain [5].

Application
Selection Property
Validation Focus
ERPF research studies
Higher plasma clearance vs MAG3 context
ERPF measurement precision and OIH correlation
Diuretic renography research
Tubular secretion; higher target-to-background ratio
Image quality and clearance half-life in obstruction models
Single-modality renal research protocols
Combined dynamic and static imaging capability
Concordance with DMSA cortical findings and dynamic parameters
Radiopharmacy kit supply research
Single-vial lyophilized kit format
Radiochemical purity and preparation efficiency at pH 10
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